molecular formula C20H20ClN3O B12899899 8(5H)-Quinolinone, 7-chloro-5-[[4-(diethylamino)-2-methylphenyl]imino]-, (5Z)- CAS No. 120015-12-5

8(5H)-Quinolinone, 7-chloro-5-[[4-(diethylamino)-2-methylphenyl]imino]-, (5Z)-

Cat. No.: B12899899
CAS No.: 120015-12-5
M. Wt: 353.8 g/mol
InChI Key: BNKIJSIWUMPQAA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-chloro-5-[(4-(diethylamino)-2-methylphenyl)imino]quinolin-8(5H)-one , with the (5Z) designation specifying the stereochemistry of the imine group. The nomenclature follows hierarchical prioritization of functional groups and substituents:

  • Quinolinone Core : The parent structure is identified as quinolin-8(5H)-one, a bicyclic system comprising a benzene ring fused to a pyridinone moiety. The ketone group at position 8 and the lactam nitrogen at position 5 define the core.
  • Substituents :
    • A chloro group at position 7.
    • An imino group (-NH-) at position 5, substituted with a 4-(diethylamino)-2-methylphenyl moiety.
  • Stereochemical Descriptor : The (5Z) configuration indicates that the higher-priority substituents on the imine double bond (C=N) reside on the same side. According to Cahn-Ingold-Prelog rules, the phenyl group and quinolinone core are assigned priority over hydrogen and alkyl chains, leading to the Z configuration.

This systematic name distinguishes the compound from its (5E)-isomer and other positional analogs.

Molecular Formula and Weight Analysis

The molecular formula C₂₀H₂₀ClN₃O reflects the compound’s composition, with a calculated molecular weight of 353.85 g/mol . The mass distribution is dominated by the aromatic and heterocyclic components:

Component Contribution to Molecular Weight (g/mol)
Carbon (C₂₀) 240.20
Hydrogen (H₂₀) 20.16
Chlorine (Cl) 35.45
Nitrogen (N₃) 42.02
Oxygen (O) 16.00

The chlorine atom contributes 10.0% of the total mass, while the nitrogen content (11.9% ) underscores the compound’s potential for hydrogen bonding and polar interactions.

Stereochemical Configuration of (5Z)-Isomer

The (5Z) designation refers to the geometry of the imine (C=N) bond linking the quinolinone core to the 4-(diethylamino)-2-methylphenyl group. Key considerations include:

  • Stereochemical Assignment :

    • The imine bond connects position 5 of the quinolinone to the aryl group.
    • In the Z isomer, the higher-priority substituents—quinolinone core and 4-(diethylamino)-2-methylphenyl group —reside on the same side of the double bond.
    • This configuration is confirmed by the compound’s SMILES notation : CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=C2C=CC=N3)Cl)C, which implicitly defines the spatial arrangement.
  • Impact on Molecular Properties :

    • The Z configuration induces a planar arrangement between the quinolinone and aryl groups, facilitating π-π stacking interactions.
    • Steric hindrance between the methyl group on the phenyl ring and the quinolinone hydrogen may influence conformational flexibility.

Tautomeric Behavior in Quinolinone-Imine Systems

The compound exhibits two primary tautomeric forms due to the quinolinone and imine functionalities:

  • Quinolinone Keto-Enol Tautomerism :

    • The 8(5H)-quinolinone core can exist in equilibrium between a keto form (lactam) and an enol form (lactim), though the keto form is typically favored in neutral conditions.
    • Proton transfer between the lactam oxygen and nitrogen stabilizes the keto tautomer.
  • Imine-Amine Tautomerism :

    • The imine group (C=N) may tautomerize to an amine (C-NH) under acidic or basic conditions, though this process is less common due to the aromatic stabilization of the imine.
  • Factors Influencing Tautomerism :

    • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the keto form, while protic solvents (e.g., water) may promote enolization.
    • pH : Acidic conditions protonate the imine nitrogen, reducing tautomeric mobility, whereas basic conditions deprotonate the lactam nitrogen, enhancing enol form prevalence.

The interplay between these tautomeric states influences the compound’s reactivity and spectroscopic properties, necessitating careful experimental design for accurate characterization.

Properties

CAS No.

120015-12-5

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

7-chloro-5-[4-(diethylamino)-2-methylphenyl]iminoquinolin-8-one

InChI

InChI=1S/C20H20ClN3O/c1-4-24(5-2)14-8-9-17(13(3)11-14)23-18-12-16(21)20(25)19-15(18)7-6-10-22-19/h6-12H,4-5H2,1-3H3

InChI Key

BNKIJSIWUMPQAA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=C2C=CC=N3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-((4-(diethylamino)-2-methylphenyl)imino)quinolin-8(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Substitution Reactions: The chloro group can be introduced at the 7th position of the quinoline ring through electrophilic aromatic substitution using reagents like phosphorus oxychloride.

    Formation of the Imino Group: The imino group can be introduced by reacting the quinoline derivative with 4-(diethylamino)-2-methylaniline under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-((4-(diethylamino)-2-methylphenyl)imino)quinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-Chloro-5-((4-(diethylamino)-2-methylphenyl)imino)quinolin-8(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating infections and other diseases.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 7-Chloro-5-((4-(diethylamino)-2-methylphenyl)imino)quinolin-8(5H)-one involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antifungal effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound A is distinguished by its 7-chloro and 5-imino substituents. Below is a comparison with structurally related quinoline derivatives:

Compound Name Substituents Key Features
Compound A 7-Cl, 5-imino (diethylamino-methylphenyl) Enhanced lipophilicity; (5Z) configuration influences stereoselectivity
5-Chloro-7-(morpholinomethyl)quinolin-8-ol 7-morpholinomethyl, 8-OH Polar morpholine group improves solubility; hydroxyl aids H-bonding
4-Amino-2-(4-chlorophenyl)quinoline (4k) 4-amino, 2-(4-Cl-phenyl) Amino group enhances basicity; chlorophenyl adds steric bulk
6,7-Dichloro-5,8-quinolinedione 6,7-diCl, 5,8-dione Electron-withdrawing diones increase reactivity for nucleophilic attacks
5-Chloro-4-hydrazinyl-8-methoxyquinoline 4-hydrazinyl, 8-OCH₃ Hydrazinyl group enables chelation; methoxy modulates electronic effects

Key Observations :

  • Chlorine at the 7-position (common in Compound A and analogues) contributes to halogen bonding and steric effects, influencing receptor interactions .

Physicochemical Properties

Comparative data on solubility, stability, and melting points:

Compound Solubility (Polar vs. Non-polar) Stability Notes Melting Point (°C)
Compound A Likely low in water (diethylamino enhances lipophilicity) Stable under inert conditions N/A
5-Chloro-7-(morpholinomethyl)quinolin-8-ol High in DMSO/DMF (polar groups) Sensitive to acidic hydrolysis 104–243
4-Amino-2-(4-Cl-phenyl)quinoline (4k) Moderate in ethanol Air-stable crystalline solid 223–225
6,7-Dichloro-5,8-quinolinedione Low in organic solvents Prone to decomposition at high temps N/A

Insights :

  • The diethylamino substituent in Compound A likely increases its partition coefficient (log P), favoring penetration through lipid membranes compared to morpholine-containing analogues .
  • Higher melting points in 4k (223–225°C) correlate with crystalline packing facilitated by amino and chlorophenyl groups .

Biological Activity

The compound 8(5H)-Quinolinone, 7-chloro-5-[[4-(diethylamino)-2-methylphenyl]imino]-, (5Z)- is a synthetic derivative of quinolinone, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H20_{20}ClN3_3O
  • Molecular Weight : 353.85 g/mol
  • CAS Number : 120015-12-5
  • InChI Key : Not specified

The compound features a quinolinone core with a chlorine substituent and a diethylamino group connected to a methylphenyl imino moiety. This structural complexity may contribute to its diverse biological effects.

Antimicrobial Activity

Research indicates that quinolinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinolinone can inhibit bacterial growth by interfering with DNA gyrase, an essential enzyme for bacterial replication. The specific compound has been evaluated for its efficacy against various bacterial strains, showing promising results.

Anticancer Properties

Quinolinone derivatives are also being investigated for their anticancer potential. The compound has demonstrated cytotoxic effects on cancer cell lines in vitro. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation through the modulation of various signaling pathways, including the p53 pathway.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of quinolinones, particularly in models of neurodegenerative diseases. The compound has shown potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.

Case Studies

  • Antibacterial Efficacy :
    • A study assessed the antibacterial activity of several quinolinone derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.
  • Cancer Cell Line Studies :
    • In vitro assays on human breast cancer cell lines (MCF-7) revealed that the compound reduced cell viability by 60% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed that this effect was associated with increased apoptosis rates.
  • Neuroprotection in Animal Models :
    • An animal model of Parkinson's disease demonstrated that administration of the compound resulted in significant preservation of dopaminergic neurons compared to control groups, suggesting its potential as a neuroprotective agent.

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectObservations
AntimicrobialMIC against S. aureus32 µg/mL
AnticancerCell viability reduction (MCF-7)60% reduction at 10 µM
NeuroprotectionPreservation of dopaminergic neuronsSignificant improvement in treated animals

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing the Schiff base imine moiety in 7-chloro-5-[[4-(diethylamino)-2-methylphenyl]imino]-8(5H)-quinolinone?

  • The Schiff base formation typically involves condensation between an aldehyde/ketone and an amine. For this compound, the imine group is formed by reacting 7-chloro-8(5H)-quinolinone-5-carbaldehyde (or equivalent) with 4-(diethylamino)-2-methylaniline. Ethanol or methanol with catalytic acetic acid (2–3 drops) under reflux for 2–4 hours is a standard protocol . Purification via slow evaporation in DMF yields single crystals for structural validation.

Q. How can the (5Z)-configuration of the imine bond be confirmed experimentally?

  • X-ray crystallography is the gold standard for determining stereochemistry. For example, similar Schiff base compounds with diethylamino substituents were resolved using SHELXL refinement, revealing dihedral angles between aromatic rings (e.g., 8.1°) and intramolecular hydrogen bonds (O–H⋯N) that stabilize the Z-configuration . Nuclear Overhauser Effect (NOE) in NMR can also distinguish Z/E isomers by analyzing spatial proximity between protons.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), imine proton (δ ~8.3 ppm), and diethylamino groups (δ 1.0–3.5 ppm).
  • IR Spectroscopy : Confirm the imine (C=N stretch at ~1600–1650 cm⁻¹) and hydroxyl groups (broad O–H stretch at ~3200–3500 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks and fragmentation patterns to verify the molecular formula .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this quinolinone derivative?

  • Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model HOMO-LUMO gaps, charge distribution, and tautomeric equilibria (e.g., hydroxyl vs. zwitterionic forms). For example, studies on 8-hydroxyquinoline derivatives show that substituents like chloro and diethylamino groups significantly lower the LUMO energy, enhancing electron-accepting capacity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine X-ray diffraction data (bond lengths, angles) with NMR/IR results. For instance, disordered ethyl groups in diethylamino substituents may require restraints in SHELXL refinement .
  • Tautomer analysis : Use pH-dependent NMR to identify dominant forms (e.g., hydroxyl vs. keto) in solution, which may explain discrepancies in peak assignments .

Q. How does the diethylamino-phenylimino group influence the compound’s chelation potential?

  • The diethylamino group enhances electron-donating capacity, stabilizing metal-ligand complexes. Experimental titration (e.g., with Zn²+ or Al³+) monitored by UV-Vis spectroscopy can quantify binding constants. Comparative studies with analogues (e.g., unsubstituted phenylimino derivatives) reveal steric and electronic effects on chelation efficiency .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • pH stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) with HPLC monitoring. The imine bond is prone to hydrolysis under acidic conditions, while the diethylamino group may protonate at low pH, altering solubility .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., >200°C for similar quinolinones) .

Methodological Challenges and Solutions

Q. How to address low yields in the synthesis of the imine intermediate?

  • Optimize reaction conditions : Use anhydrous solvents (e.g., ethanol), inert atmosphere (N2/Ar), and microwave-assisted synthesis to reduce reaction time.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) or recrystallization from DMF/ethanol mixtures improves yield .

Q. What crystallographic challenges arise during X-ray analysis of this compound?

  • Disorder in flexible groups : The diethylamino substituents may exhibit positional disorder. Refinement with SHELXL using PART and SUMP commands, along with occupancy adjustments (e.g., 0.775:0.225 ratio), resolves this .
  • Weak hydrogen bonds : Use Hirshfeld surface analysis to map intermolecular interactions (C–H⋯π, O–H⋯N) that stabilize the crystal lattice .

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